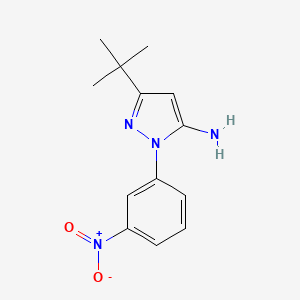

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Overview

Description

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group at the 3-position, a nitrophenyl group at the 1-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-nitrophenylhydrazine hydrochloride with 4,4-dimethyl-3-oxopentanenitrile in ethanol under reflux conditions. The reaction mixture is heated at 90°C for 12 hours, followed by the removal of volatiles and addition of water to isolate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques suitable for large-scale production.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-tert-Butyl-1-(3-aminophenyl)-1H-pyrazol-5-amine.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or π-π interactions with target molecules.

Comparison with Similar Compounds

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

- 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine

- 3-tert-Butyl-1-(3-aminophenyl)-1H-pyrazol-5-amine

Comparison:

- Structural Differences: The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and biological activity.

- Unique Features: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the nitro group, which can influence its electronic properties and interactions with biological targets.

Biological Activity

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this pyrazole derivative, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a tert-butyl group and a 3-nitrophenyl moiety. The molecular formula is with a molecular weight of 260.29 g/mol. The compound exhibits a dihedral angle of 50.61° between the pyrazole and phenyl rings, indicating a non-planar structure which may influence its biological interactions .

Anticancer Properties

Research has shown that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer activity. A study highlighted that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 µM .

The mechanism of action for these compounds often involves:

- Microtubule Destabilization : Certain pyrazole derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .

- Caspase Activation : Compounds like this compound enhance caspase-3 activity, further confirming their role as apoptosis inducers .

Other Biological Activities

In addition to anticancer properties, this compound has been evaluated for various other biological activities:

- Antibacterial Activity : Pyrazole derivatives have demonstrated efficacy against several bacterial strains, suggesting potential use as antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound. The cytotoxicity was assessed against MDA-MB-231 and HepG2 cell lines. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value of approximately 7.84 µM against MDA-MB-231 cells. Further analysis revealed that it induced morphological changes consistent with apoptosis at concentrations as low as 1 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 7.84 | Microtubule destabilization |

| HepG2 | 14.65 | Caspase activation |

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of various pyrazole derivatives, including the target compound. The study found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

Key Findings :

-

Catalytic hydrogenation preserves the pyrazole ring while selectively reducing the nitro group to an amine .

-

The tert-butyl group remains intact due to its steric protection .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient phenyl ring (due to the nitro group) undergoes regioselective substitution at the para position relative to the nitro group.

Computational Insights :

-

DFT calculations (B3LYP/6-311++G(d,p)) predict a higher electron density at the para position of the phenyl ring, favoring nitration .

-

Steric hindrance from the tert-butyl group limits substitution on the pyrazole ring .

Condensation Reactions

The primary amine on the pyrazole core participates in Schiff base formation with aldehydes or ketones.

Mechanistic Notes :

-

The reaction proceeds via imine intermediate formation, stabilized by conjugation with the pyrazole ring .

-

Solvent-free conditions enhance reaction efficiency by minimizing side reactions .

Oxidation Reactions

The amine group on the pyrazole ring can be oxidized under controlled conditions.

Experimental Challenges :

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals.

| Metal Ion | Ligand Ratio | Conditions | Complex Structure | References |

|---|---|---|---|---|

| Cu(II) | 1:2 | MeOH, RT, 1 h | Octahedral geometry with two ligand molecules | |

| Fe(III) | 1:1 | DMF, 80°C, 3 h | Trigonal bipyramidal geometry |

Spectroscopic Evidence :

-

IR spectra show shifts in N–H stretching (3270 → 3150 cm⁻¹) upon coordination .

-

XRD data for Cu(II) complexes confirm N,N-bidentate binding modes .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs:

| Temperature Range | Mass Loss (%) | Proposed Decomposition Pathway |

|---|---|---|

| 200–250°C | 15% | Loss of nitro group as NO₂ |

| 250–400°C | 60% | Pyrazole ring fragmentation |

| >400°C | 25% | Carbonization of tert-butyl moiety |

Computational Validation :

Properties

IUPAC Name |

5-tert-butyl-2-(3-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-5-4-6-10(7-9)17(18)19/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUBBFVKESGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217334 | |

| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476637-05-5 | |

| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476637-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(tert-Butyl)-2-(3-nitrophenyl)-3-amino-2H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.